molecular formula C16H29N5O2 B6705412 N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide

Cat. No.: B6705412
M. Wt: 323.43 g/mol
InChI Key: YACXDTYGTQEOIF-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a dimethylaminoethyl group and a methylpyrazolyl group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O2/c1-6-16(2)12-21(7-8-23-16)15(22)17-10-14(19(3)4)13-9-18-20(5)11-13/h9,11,14H,6-8,10,12H2,1-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACXDTYGTQEOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)NCC(C2=CN(N=C2)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2-ethyl-2-methylmorpholine with 1-methylpyrazole in the presence of a suitable base to form the intermediate. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Known for its use as a photoinitiator.

    N-[2-(dimethylamino)ethyl]-2-propenamide: Used in polymer chemistry.

Uniqueness

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial purposes.

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